Norcyclobenzaprine

描述

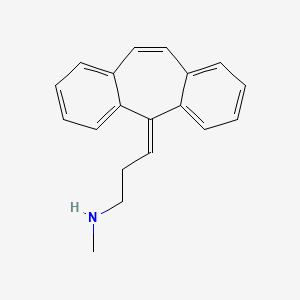

Structure

3D Structure

属性

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECQQDXTQRYYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952664 | |

| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-50-4 | |

| Record name | Desmethylcyclobenzaprine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORCYCLOBENZAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Pharmacology of Norcyclobenzaprine: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norcyclobenzaprine, the primary and active metabolite of the widely prescribed muscle relaxant cyclobenzaprine, exhibits a complex and potent pharmacological profile. This document provides an in-depth technical guide to the mechanism of action of this compound, focusing on its interactions with key central nervous system targets. Through a comprehensive review of available data, we delineate its binding affinities and functional activities at various neurotransmitter receptors and transporters. Detailed experimental methodologies for the key assays used to characterize these interactions are provided, alongside visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology. This whitepaper is intended to serve as a critical resource for researchers and professionals engaged in the study and development of novel therapeutics targeting monoaminergic systems.

Introduction

Cyclobenzaprine has a long history of clinical use for the management of muscle spasms.[1] Its primary metabolite, this compound, is now understood to be a significant contributor to its overall pharmacological effect, possessing a distinct and potent activity profile.[2] this compound is a tricyclic compound that shares structural similarities with tricyclic antidepressants, and its mechanism of action involves modulation of multiple neurotransmitter systems, including serotonergic, adrenergic, and histaminergic pathways.[1][3] This guide focuses on elucidating the specific molecular interactions and functional consequences of this compound's activity at its primary targets.

Pharmacological Profile of this compound

This compound's mechanism of action is characterized by its high-affinity binding to and functional modulation of several G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Its profile suggests a complex interplay of effects that contribute to its therapeutic and potential side effects.

Receptor and Transporter Binding Affinities

Quantitative data on the binding affinity of this compound at various human recombinant receptors and transporters are summarized in the table below. The inhibition constant (Ki) is a measure of the concentration of the compound required to occupy 50% of the receptors in a competition binding assay, with lower values indicating higher affinity.

| Target | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Serotonin Receptors | |||

| 5-HT2A | 13 | Cyclobenzaprine | 5.2 |

| 5-HT2B | 12 | Cyclobenzaprine | 15 |

| 5-HT2C | 43 | Cyclobenzaprine | 43 |

| Adrenergic Receptors | |||

| α1A | 34 | Cyclobenzaprine | 5.6 |

| α1B | No Data Available | Cyclobenzaprine | No Data Available |

| α2A | No Data Available | Cyclobenzaprine | No Data Available |

| α2B | 150 | Cyclobenzaprine | 21 |

| α2C | 48 | Cyclobenzaprine | 21 |

| Histamine Receptors | |||

| H1 | 5.6 | Cyclobenzaprine | 1.3 |

| Muscarinic Receptors | |||

| M1 | 30 | Cyclobenzaprine | 7.9 |

| Neurotransmitter Transporters | |||

| Norepinephrine Transporter (NET) | More potent than Cyclobenzaprine | Cyclobenzaprine | Less potent than this compound |

| Serotonin Transporter (SERT) | No Data Available | Cyclobenzaprine | 108 |

Data compiled from multiple sources.[4][5][6]

Functional Activity

This compound acts as a potent antagonist at several key receptors. The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist that is required to inhibit 50% of a maximal agonist response. In some cases, it can also exhibit agonist activity, where the half-maximal effective concentration (EC50) is the concentration that produces 50% of the maximal possible effect.

| Target | This compound Functional Activity | This compound IC50/EC50 | Reference Compound | Reference Compound IC50/EC50 |

| Serotonin Receptors | ||||

| 5-HT2A | Antagonist | IC50 = 92 nM | Cyclobenzaprine | Antagonist |

| 5-HT2C | Antagonist | IC50 = 1.22 µM | Cyclobenzaprine | IC50 = 0.44 µM |

| 5-HT1A | Agonist | EC50 = 3.2 µM | Cyclobenzaprine | EC50 = 5.3 µM |

| Adrenergic Receptors | ||||

| α2A | Antagonist | IC50 = 6.4 µM | Cyclobenzaprine | IC50 = 4.3 µM |

Data sourced from functional assays measuring intracellular calcium mobilization.[5]

Key Signaling Pathways

This compound's antagonism at 5-HT2A, α1-adrenergic, and H1 receptors results in the blockade of their respective downstream signaling cascades. These receptors are primarily Gq-coupled, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the inhibition constant (Ki) of this compound for target receptors.

Materials:

-

Cell membranes from cell lines expressing the recombinant human receptor of interest (e.g., CHO or HEK293 cells).[7]

-

Radiolabeled ligand specific for the target receptor (e.g., ³H-ketanserin for 5-HT2A receptors).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to act as an antagonist by blocking the increase in intracellular calcium that is typically induced by an agonist at Gq-coupled receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for functional antagonism at Gq-coupled receptors.

Materials:

-

A cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293 or CHO cells).[8]

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound stock solution.

-

A known agonist for the target receptor.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well microplate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period to allow for receptor binding.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Inject a fixed concentration of the agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Norepinephrine Transporter (NET) Inhibition Assay

This assay assesses the ability of this compound to inhibit the reuptake of norepinephrine into cells expressing the norepinephrine transporter.

Objective: To determine the inhibitory potency of this compound on the norepinephrine transporter.

Materials:

-

A cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

-

Radiolabeled norepinephrine (³H-NE).

-

This compound stock solution.

-

A known NET inhibitor as a positive control (e.g., desipramine).

-

Uptake buffer.

-

Scintillation fluid and counter.

Procedure:

-

Plate the hNET-expressing cells in a 24- or 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound or control compounds in uptake buffer.

-

Initiate the uptake by adding ³H-NE to the wells.

-

Incubate for a short period at 37°C to allow for transporter-mediated uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular ³H-NE.

-

Lyse the cells to release the intracellular ³H-NE.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Plot the percentage of inhibition of ³H-NE uptake against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a pharmacologically active metabolite of cyclobenzaprine with a complex mechanism of action characterized by potent antagonism at multiple serotonin, adrenergic, and histamine receptors, as well as inhibition of the norepinephrine transporter. Its high affinity for 5-HT2A, α1-adrenergic, and H1 receptors, coupled with its functional antagonism at these sites, likely contributes significantly to both the therapeutic effects and the side-effect profile of its parent compound. The detailed methodologies and signaling pathway diagrams provided in this whitepaper offer a comprehensive resource for the scientific community to further investigate the nuanced pharmacology of this compound and to guide the development of more selective and effective therapeutics for a range of neurological and psychiatric disorders. The continued exploration of the structure-activity relationships and downstream functional consequences of this compound's interactions with its molecular targets will be crucial for realizing its full therapeutic potential.

References

- 1. Cyclobenzaprine (CBP) and Its Major Metabolite this compound (nCBP) Are Potent Antagonists of Human Serotonin Receptor 2a (5HT2a), Histamine Receptor H-1 and á-Adrenergic Receptors: Mechanistic and Safety Implications for Treating Fibromyalgia Syndrome by Improving Sleep Quality - ACR Meeting Abstracts [acrabstracts.org]

- 2. tonixpharma.com [tonixpharma.com]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 5. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tonixpharma.com [tonixpharma.com]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

Norcyclobenzaprine's Role in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norcyclobenzaprine (nCBP), the primary and active metabolite of the well-established muscle relaxant cyclobenzaprine (CBP), is emerging as a significant modulator of central nervous system (CNS) activity. With a distinct pharmacokinetic and pharmacodynamic profile, nCBP's interactions with key neurotransmitter systems are of considerable interest for the development of therapeutics targeting CNS disorders, most notably fibromyalgia. This technical guide provides an in-depth review of the pharmacology of this compound, its mechanism of action, and its therapeutic implications, with a focus on quantitative data and detailed experimental methodologies.

Introduction: From Cyclobenzaprine to its Active Metabolite

Cyclobenzaprine, structurally related to tricyclic antidepressants, has been used for decades to treat muscle spasms.[1][2] It is metabolized in the liver by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6) into this compound, its N-desmethyl derivative.[3][4] While initially overlooked, recent research has highlighted that nCBP is not only active but also possesses a long half-life, leading to its accumulation in the plasma upon chronic administration of cyclobenzaprine.[3][5] This has significant implications for both the therapeutic effects and the side-effect profile of its parent compound.

Pharmacokinetics of this compound

This compound exhibits a notably different pharmacokinetic profile compared to cyclobenzaprine. Following oral administration of immediate-release cyclobenzaprine, nCBP plasma concentrations are unexpectedly high and persistent.[6]

Table 1: Pharmacokinetic Parameters of Cyclobenzaprine (CBP) and this compound (nCBP) in Humans Following a Single Oral 5 mg Dose of Immediate-Release CBP HCl [6]

| Parameter | Cyclobenzaprine (CBP) | This compound (nCBP) |

| Cmax (ng/mL) | 4.12 | 1.27 |

| tmax (h) | 3.5 | 24.0 |

| T½ (h) | 31.0 | 72.8 |

| AUC0-∞ (ng·hr/mL) | 103.1 | 169.5 |

The prolonged half-life and higher total exposure (AUC) of nCBP suggest that it may play a crucial role in the sustained clinical effects observed with chronic cyclobenzaprine therapy.[6] Unlike its parent compound, nCBP does not form a stable N+-glucuronide, which may contribute to its reduced clearance.[6]

Molecular Mechanisms of Action in the CNS

This compound's effects on the CNS are mediated through its interactions with a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Its binding profile, while similar to cyclobenzaprine, shows key differences, particularly in its potent activity at the norepinephrine transporter (NET).[3]

Receptor Binding Affinity

Equilibrium receptor binding assays have been employed to determine the affinity of nCBP for various CNS targets. These assays typically involve the use of cell lines expressing recombinant human receptors.[6]

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of this compound (nCBP) and Cyclobenzaprine (CBP) [3][6]

| Target | This compound (nCBP) Ki (nM) | Cyclobenzaprine (CBP) Ki (nM) |

| Serotonin Receptors | ||

| 5-HT2A | 13 - 38 | 5.2 - 5.4 |

| 5-HT2C | 43 | 5.2 |

| Adrenergic Receptors | ||

| α1A | 34 - 82 | 5.6 - 7.1 |

| α1B | 71 | 8 |

| α2B | 150 | 21 |

| α2C | 48 | 21 |

| Histamine Receptors | ||

| H1 | 5.6 - 17.8 | 1.2 - 1.3 |

| Muscarinic Receptors | ||

| M1 | 30 - 155 | 7.9 - 8.4 |

| Neurotransmitter Transporters | ||

| Norepinephrine Transporter (NET) | 29 | 39 |

| Serotonin Transporter (SERT) | 461 | ND |

Note: Data is compiled from multiple sources and may show slight variations.

Functional Activity

Beyond simple binding, the functional consequences of nCBP's receptor interactions have been investigated using cellular assays, such as measuring ligand-induced intracellular calcium mobilization.

Table 3: Functional Activity (IC50/EC50, µM) of this compound (nCBP) and Cyclobenzaprine (CBP) [6]

| Target | Activity | This compound (nCBP) | Cyclobenzaprine (CBP) |

| 5-HT2A | Antagonist (IC50) | 0.092 | - |

| 5-HT2C | Antagonist (IC50) | 1.22 | 0.44 |

| α2A | Antagonist (IC50) | 6.4 | 4.3 |

| 5-HT1A | Agonist (EC50) | 3.2 | 5.3 |

This compound, like its parent compound, acts as a potent antagonist at 5-HT2A, 5-HT2C, and various adrenergic receptors.[6] This antagonism, particularly at the 5-HT2A and H1 receptors, is thought to be central to its effects on sleep architecture and its therapeutic potential in conditions like fibromyalgia.[3][6]

Role in Fibromyalgia and Sleep Modulation

Fibromyalgia is a complex CNS disorder characterized by widespread pain, fatigue, and non-restorative sleep.[7][8] The therapeutic rationale for using cyclobenzaprine, and by extension this compound, in fibromyalgia stems from its ability to improve sleep quality.

The antagonistic activity of nCBP at 5-HT2A and H1 receptors is believed to be a key mechanism for improving sleep.[6] Additionally, its influence on adrenergic receptors may address autonomic dysfunction seen in fibromyalgia patients.[6] The prolonged presence of nCBP in the plasma may provide a sustained therapeutic effect, which is particularly relevant for a chronic condition like fibromyalgia.

Proposed Signaling Pathway for Sleep Modulation

The following diagram illustrates a proposed signaling pathway for how this compound may improve sleep quality, based on its known receptor antagonism.

References

- 1. droracle.ai [droracle.ai]

- 2. Cyclobenzaprine - Wikipedia [en.wikipedia.org]

- 3. Cyclobenzaprine (CBP) and Its Major Metabolite this compound (nCBP) Are Potent Antagonists of Human Serotonin Receptor 2a (5HT2a), Histamine Receptor H-1 and á-Adrenergic Receptors: Mechanistic and Safety Implications for Treating Fibromyalgia Syndrome by Improving Sleep Quality - ACR Meeting Abstracts [acrabstracts.org]

- 4. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. tonixpharma.com [tonixpharma.com]

Pharmacological Profile of Norcyclobenzaprine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcyclobenzaprine (nCBP) is the primary and pharmacologically active metabolite of the widely prescribed muscle relaxant, cyclobenzaprine (CBP). Emerging research indicates that nCBP significantly contributes to the overall therapeutic and adverse effect profile of its parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed methodologies for key experimental assays are provided to facilitate further research and drug development efforts. All quantitative data are summarized in structured tables for comparative analysis, and key cellular mechanisms are illustrated through signaling pathway and experimental workflow diagrams.

Introduction

Cyclobenzaprine has been a mainstay in the short-term management of muscle spasms associated with acute, painful musculoskeletal conditions for decades.[1][2] It is structurally related to tricyclic antidepressants and exerts its effects primarily within the central nervous system.[1][2] Metabolism of cyclobenzaprine, predominantly by hepatic cytochrome P450 isoforms CYP1A2 and CYP3A4, leads to the formation of this compound, its N-desmethyl metabolite.[3][4] Historically, nCBP was primarily detected in overdose cases; however, recent studies have demonstrated its presence at biologically relevant and persistent concentrations in plasma following therapeutic oral doses of cyclobenzaprine.[3] This discovery has underscored the importance of understanding the distinct pharmacological profile of nCBP to better characterize the overall mechanism of action of cyclobenzaprine and to inform the development of novel therapeutic agents with improved efficacy and safety profiles.

Pharmacokinetics and Metabolism

Following oral administration of cyclobenzaprine, this compound exhibits a distinct pharmacokinetic profile characterized by a delayed time to maximum concentration (tmax) and a longer half-life (T½) compared to the parent drug.[3] In a study involving healthy subjects receiving a 5 mg oral dose of immediate-release cyclobenzaprine, the Cmax for nCBP was 1.27 ng/mL with a tmax of 24.0 hours and a T½ of 72.8 hours.[3] The prolonged presence of nCBP in the plasma is partially attributed to the fact that, unlike cyclobenzaprine, it does not form a stable N+-glucuronide, which may affect its clearance.[3] The sublingual administration of cyclobenzaprine has been explored as a strategy to bypass first-pass metabolism, resulting in lower systemic exposure to this compound.[5][6]

Receptor Binding and Functional Activity

This compound exhibits a complex multi-receptor binding profile, interacting with a range of serotonin, adrenergic, histamine, and muscarinic receptors. Its activity at these sites is believed to underpin both the therapeutic effects and the side-effect profile of cyclobenzaprine, particularly its sedative properties.[3][5]

Quantitative Receptor Binding and Functional Activity Data

The receptor binding affinities (Ki) and functional activities (IC50/EC50) of this compound at various human recombinant receptors are summarized in the tables below. These values have been determined through in vitro assays, providing a quantitative measure of the compound's potency at its molecular targets.

Table 1: Receptor Binding Affinities (Ki) of this compound and Cyclobenzaprine [3]

| Receptor Subtype | This compound (Ki, nM) | Cyclobenzaprine (Ki, nM) |

| Serotonin | ||

| 5-HT2A | 13 | 5.2 |

| 5-HT2C | 43 | 5.2 |

| Adrenergic | ||

| α1A | 34 | 5.6 |

| α2B | 150 | 21 |

| α2C | 48 | 21 |

| Histamine | ||

| H1 | 5.6 | 1.3 |

| Muscarinic | ||

| M1 | 30 | 7.9 |

Table 2: Functional Activity (IC50/EC50) of this compound and Cyclobenzaprine [3]

| Receptor Subtype | Assay Type | This compound (µM) | Cyclobenzaprine (µM) |

| Serotonin | |||

| 5-HT1A | Agonist (EC50) | 3.2 | 5.3 |

| 5-HT2A | Antagonist (IC50) | 0.092 | - |

| 5-HT2C | Antagonist (IC50) | 1.22 | 0.44 |

| Adrenergic | |||

| α2A | Antagonist (IC50) | 6.4 | 4.3 |

Signaling Pathways

The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. As a potent antagonist at several Gq- and Gi-coupled receptors, nCBP modulates key second messenger systems, leading to its diverse pharmacological effects.

Gq-Coupled Receptor Antagonism

This compound acts as an antagonist at several Gq-coupled receptors, including 5-HT2A, α1A-adrenergic, H1 histamine, and M1 muscarinic receptors.[3][4] Antagonism at these receptors inhibits the canonical Gq signaling pathway. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] By blocking this pathway, this compound prevents the downstream cellular responses mediated by these second messengers.

Gi-Coupled Receptor Modulation

This compound also interacts with Gi-coupled receptors, acting as an antagonist at α2-adrenergic receptors and an agonist at 5-HT1A receptors.[3] For α2-adrenergic receptors, antagonism by nCBP prevents the inhibition of adenylyl cyclase, thereby increasing intracellular levels of cyclic AMP (cAMP).[8] Conversely, as an agonist at 5-HT1A receptors, nCBP promotes the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.[9] This dual activity at different Gi-coupled receptors highlights the complexity of its pharmacological profile.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Experimental Workflow:

Protocol:

-

Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is prepared.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay is used to determine the antagonist activity (IC50) of a compound at Gq-coupled receptors.

Experimental Workflow:

Protocol:

-

Cell Culture: Cells stably expressing the Gq-coupled receptor of interest are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Pre-incubation: The cells are then pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Following pre-incubation, the cells are stimulated with a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to promote or inhibit the interaction between a G protein-coupled receptor (GPCR) and β-arrestin, providing insights into potential biased agonism and receptor desensitization.

Experimental Workflow:

Protocol:

-

Cell Line: A commercially available cell line engineered to co-express the GPCR of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.

-

Incubation: The cells are incubated with varying concentrations of this compound.

-

Agonist Addition (for antagonist mode): For determining antagonist activity, a known agonist for the receptor is added to the wells.

-

Substrate Addition: A substrate for the reporter enzyme is added, which will produce a luminescent or fluorescent signal upon enzyme reconstitution.

-

Signal Detection: The signal is measured using a luminometer or fluorescence plate reader.

-

Data Analysis: The ability of this compound to either promote (agonist) or inhibit (antagonist) the agonist-induced recruitment of β-arrestin is quantified. EC50 or IC50 values are determined from the concentration-response curves.

Conclusion

This compound is a pharmacologically active metabolite of cyclobenzaprine with a distinct and potent multi-receptor profile. Its prolonged plasma half-life suggests a significant contribution to the overall clinical effects of its parent drug. The antagonist activity of this compound at 5-HT2A, α1A-adrenergic, H1 histamine, and M1 muscarinic receptors, along with its modulatory effects at α2-adrenergic and 5-HT1A receptors, provides a mechanistic basis for the therapeutic actions and adverse effects, such as sedation, observed with cyclobenzaprine therapy. A thorough understanding of the pharmacological profile of this compound is crucial for the rational design of future muscle relaxants and other CNS-acting agents with improved therapeutic indices. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this endeavor.

References

- 1. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]

- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Norcyclobenzaprine: An In-depth Technical Guide to the Primary Metabolite of Cyclobenzaprine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of norcyclobenzaprine, the primary active metabolite of the skeletal muscle relaxant cyclobenzaprine. This document details the metabolic transformation of cyclobenzaprine to this compound, the analytical methodologies for its quantification, and its distinct pharmacological profile. Quantitative data on pharmacokinetics and receptor binding affinities are presented in tabular format for direct comparison. Detailed experimental protocols for in vitro metabolism and bioanalytical assays are provided, along with visualizations of key metabolic and signaling pathways to support further research and development.

Introduction

Cyclobenzaprine is a widely prescribed medication for the management of acute muscle spasms.[1] It undergoes extensive metabolism in the liver, primarily through N-demethylation, to form its major and pharmacologically active metabolite, this compound.[2][3] Understanding the formation, disposition, and activity of this compound is critical for a complete comprehension of the clinical pharmacology of cyclobenzaprine and for the development of novel therapeutic strategies. This guide serves as a technical resource for professionals in the fields of pharmacology, drug metabolism, and medicinal chemistry.

Metabolism of Cyclobenzaprine to this compound

The conversion of cyclobenzaprine to this compound is a primary metabolic pathway mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Metabolic Pathway

The N-demethylation of cyclobenzaprine results in the formation of this compound. This reaction is primarily catalyzed by CYP3A4 and CYP1A2, with a minor contribution from CYP2D6.[1][2]

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of cyclobenzaprine to this compound using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Cyclobenzaprine

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw pooled HLMs at 37°C. Prepare a stock solution of cyclobenzaprine in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (typically 0.5-1.0 mg/mL protein concentration), and cyclobenzaprine solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.

Analytical Methodology for Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol provides a general procedure for the quantification of this compound in human plasma.

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

-

Add a basifying agent (e.g., sodium carbonate solution) to raise the pH.

-

Add an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).

-

Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 or cyano-based column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

Pharmacological Profile of this compound

This compound is not an inert metabolite; it exhibits a distinct pharmacological profile, contributing to the overall effects of cyclobenzaprine.

Receptor Binding Affinity

This compound, like its parent compound, has affinity for a variety of receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors.[4]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Cyclobenzaprine and this compound

| Receptor | Cyclobenzaprine (Ki, nM) | This compound (Ki, nM) |

| 5-HT2A | 5.2 | 13 |

| 5-HT2C | 5.2 | 43 |

| α1A-Adrenergic | 5.6 | 34 |

| α2B-Adrenergic | 21 | 150 |

| α2C-Adrenergic | 21 | 48 |

| Histamine H1 | 1.3 | 5.6 |

| Muscarinic M1 | 7.9 | 30 |

Data sourced from a 2012 study on the in vitro binding of cyclobenzaprine and this compound to various human receptors.[4]

Functional Activity

This compound acts as a functional antagonist at several key receptors, while exhibiting agonist activity at others.[4]

Table 2: Comparative Functional Activity (IC50/EC50, µM) of Cyclobenzaprine and this compound

| Receptor | Activity | Cyclobenzaprine | This compound |

| 5-HT2A | Antagonist (IC50) | - | 0.092 |

| 5-HT2C | Antagonist (IC50) | 0.44 | 1.22 |

| α2A-Adrenergic | Antagonist (IC50) | 4.3 | 6.4 |

| 5-HT1A | Agonist (EC50) | 5.3 | 3.2 |

Data from a study evaluating the functional activity of cyclobenzaprine and this compound.[4]

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of various downstream signaling pathways. As an antagonist at the 5-HT2A, α1A-adrenergic, and Histamine H1 receptors, this compound primarily inhibits Gq/11-mediated signaling.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a longer half-life compared to its parent compound, leading to its accumulation with chronic dosing.

Table 3: Comparative Pharmacokinetic Parameters of Cyclobenzaprine and this compound (Oral Immediate-Release Formulation)

| Parameter | Cyclobenzaprine | This compound |

| Cmax (ng/mL) | 4.12 | 1.27 |

| tmax (h) | 3.5 | 24.0 |

| T½ (h) | 31.0 | 72.8 |

| AUC0-∞ (ng·h/mL) | 103.1 | 169.5 |

Data from a study in healthy subjects following a single 5 mg oral dose of immediate-release cyclobenzaprine.[4]

Conclusion

This compound is a pharmacologically active metabolite that plays a significant role in the overall therapeutic and side-effect profile of cyclobenzaprine. Its formation via CYP-mediated metabolism, distinct receptor binding and functional activity, and prolonged pharmacokinetic profile are key considerations for researchers and clinicians. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation into the clinical implications of this compound and for the development of novel therapeutics with optimized metabolic and pharmacological properties.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Psychoactive Profile of Norcyclobenzaprine: A Technical Guide for Researchers

An In-depth Analysis of the Principal Active Metabolite of Cyclobenzaprine

Abstract

Norcyclobenzaprine, the primary and active N-demethylated metabolite of the widely prescribed muscle relaxant cyclobenzaprine, exhibits a complex pharmacological profile that contributes significantly to the overall psychoactive effects observed during therapy. This technical guide provides a comprehensive overview of the psychoactive properties of this compound, intended for researchers, scientists, and professionals in drug development. We delve into its receptor binding affinities, functional activities, and the resultant signaling pathways. This document summarizes quantitative pharmacological data, details relevant experimental methodologies, and presents visual representations of key molecular interactions and workflows to facilitate a deeper understanding of this compound's mechanism of action within the central nervous system.

Introduction

Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants.[1] Its therapeutic effects are accompanied by notable psychoactive side effects, including drowsiness, dizziness, and dry mouth.[2] Cyclobenzaprine is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2, to its active metabolite, this compound.[3][4] This metabolite is not a minor byproduct; it persists in the plasma at biologically relevant concentrations and possesses a long half-life, leading to its accumulation with chronic dosing.[3][4] Understanding the distinct pharmacological properties of this compound is therefore critical to fully comprehending the psychoactive and therapeutic profile of its parent compound.

This guide focuses on the core psychoactive effects of this compound, driven by its interactions with a range of G-protein coupled receptors (GPCRs) in the central nervous system.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound displays a multi-receptor binding profile, acting as a potent antagonist at several key receptors implicated in arousal, mood, and cognition, while demonstrating agonist activity at another. The following tables summarize the quantitative data on its binding affinities (Ki) and functional potency (IC50/EC50).

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Reference(s) |

| Serotonin 5-HT2A | 13 | [3] |

| Serotonin 5-HT2C | 43 | [3] |

| Histamine H1 | 5.6 | [3] |

| Adrenergic α1A | 34 | [3] |

| Muscarinic M1 | 30 | [3] |

| Serotonin 5-HT1A | 76 | [5] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (IC50/EC50) of this compound

| Receptor Subtype | Functional Assay | Potency | Value | Reference(s) |

| Serotonin 5-HT2A | Ca2+ Mobilization | Antagonist (IC50) | 92 nM | [3] |

| Serotonin 5-HT2C | Ca2+ Mobilization | Antagonist (IC50) | 1.22 µM | [3] |

| Adrenergic α2A | Ca2+ Mobilization | Antagonist (IC50) | 6.4 µM | [3] |

| Serotonin 5-HT1A | Functional Agonism | Agonist (EC50) | 3.2 µM | [3] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Psychoactive Effects and Underlying Mechanisms

The psychoactive properties of this compound are a direct consequence of its interactions with the receptors listed above. This section explores the primary psychoactive effects and their mechanistic basis.

Sedation and Somnolence

The most pronounced psychoactive effect of this compound is sedation. This is primarily attributed to its potent antagonism of the Histamine H1 receptor .[3] Histamine is a key neurotransmitter in promoting wakefulness, and blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing drowsiness.[6]

Cognitive Effects

This compound's antagonism of Muscarinic M1 receptors is likely to contribute to cognitive side effects, such as confusion and dry mouth.[3] The cholinergic system, particularly M1 receptor signaling, plays a crucial role in learning and memory.[7] Antagonism of these receptors can impair cognitive function.

Effects on Sleep Architecture

The antagonism of Serotonin 5-HT2A receptors by this compound is thought to play a role in modulating sleep patterns.[3] Blockade of 5-HT2A receptors has been linked to an increase in slow-wave sleep, which may contribute to the perception of improved sleep quality reported with cyclobenzaprine treatment.[3]

Anxiolytic and Mood-Modulating Effects

The agonist activity of this compound at Serotonin 5-HT1A receptors , although less potent than its antagonist effects at other receptors, may contribute to anxiolytic or mood-modulating properties.[3] 5-HT1A receptors are well-established targets for anxiolytic and antidepressant medications.

Autonomic Effects

Antagonism of α1-adrenergic receptors can lead to autonomic effects such as dizziness and orthostatic hypotension.[3]

Signaling Pathways

The interaction of this compound with its target receptors initiates specific intracellular signaling cascades. The following diagrams illustrate these pathways.

Pharmacokinetics

This compound has a significantly longer terminal half-life (approximately 72 hours) compared to its parent compound, cyclobenzaprine (approximately 18 hours).[3][8] This leads to the accumulation of this compound in the plasma with repeated dosing, and its steady-state concentrations can exceed those of cyclobenzaprine.[9] As a tricyclic compound, this compound is expected to be lipophilic and possess the ability to cross the blood-brain barrier to exert its effects on the central nervous system.[10][11]

Table 3: Pharmacokinetic Parameters of this compound (from a single 5 mg oral dose of immediate-release cyclobenzaprine)

| Parameter | Value | Unit | Reference(s) |

| Cmax | 1.27 | ng/mL | [3] |

| Tmax | 24.0 | h | [3] |

| T½ | 72.8 | h | [3] |

| AUC0-∞ | 169.5 | ng·hr/mL | [3] |

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. T½: Elimination half-life. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (for determining Ki)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the recombinant human receptor of interest (e.g., 5-HT2A, H1).

-

Radioligand specific for the receptor (e.g., [3H]-Ketanserin for 5-HT2A).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding ligand (to determine non-specific binding).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess non-specific ligand), and competitive binding (radioligand + varying concentrations of this compound).

-

Incubation: Add the cell membranes to each well and incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay (for determining functional antagonism)

Objective: To determine the functional antagonist activity (IC50) of this compound at Gq-coupled receptors (e.g., 5-HT2A).

Principle: This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.

Materials:

-

Cells expressing the recombinant human Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Receptor agonist.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence, then inject the receptor agonist into the wells. Immediately measure the change in fluorescence intensity over time.

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

-

Normalize the data, with the response to the agonist alone being 100% and the baseline as 0%.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the psychoactive profile of cyclobenzaprine. Its potent antagonism at H1, M1, and 5-HT2A receptors provides a clear mechanistic basis for its sedative, cognitive, and sleep-modulating effects. The long half-life and accumulation of this compound underscore the importance of considering its distinct pharmacology in both clinical practice and future drug development. This guide provides a foundational understanding for researchers seeking to further investigate the intricate role of this compound in central nervous system pharmacology.

References

- 1. chem.uwec.edu [chem.uwec.edu]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fiercepharma.com [fiercepharma.com]

- 5. benchchem.com [benchchem.com]

- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tonixpharma.com [tonixpharma.com]

- 10. The effect of tricyclic antidepressants on cerebral fluid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Which type of drugs penetrate CNS better? [synapse.patsnap.com]

The Enduring Presence: A Technical Guide to Norcyclobenzaprine's Long Half-Life and Its Clinical Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcyclobenzaprine, the primary active metabolite of the widely prescribed muscle relaxant cyclobenzaprine, exhibits a notably long terminal half-life, a characteristic with profound clinical implications. This extended presence in the systemic circulation necessitates a thorough understanding of its pharmacokinetic and pharmacodynamic profiles to optimize therapeutic strategies and mitigate potential adverse effects. This technical guide provides an in-depth analysis of this compound's extended half-life, detailing its clinical ramifications, the experimental protocols used for its characterization, and the signaling pathways it modulates. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension.

Introduction

Cyclobenzaprine, a centrally acting skeletal muscle relaxant structurally related to tricyclic antidepressants, undergoes extensive hepatic metabolism, primarily through N-demethylation, to form this compound.[1][2] While cyclobenzaprine itself has a half-life of approximately 18 to 32 hours depending on the formulation, its metabolite, this compound, persists in the body for a significantly longer duration, with a reported half-life of up to 72 hours.[1][3][4] This prolonged exposure to an active metabolite has significant consequences for drug accumulation, potential for drug-drug interactions, and the overall safety and efficacy profile of cyclobenzaprine, particularly with chronic administration.

Pharmacokinetic Profile of this compound

The extended half-life of this compound is a key feature of its pharmacokinetic profile. This section summarizes the quantitative data from various studies investigating different formulations of cyclobenzaprine.

Table 1: Pharmacokinetic Parameters of Cyclobenzaprine and this compound in Healthy Adults

| Formulation | Analyte | T½ (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | Tmax (hr) | Reference |

| Oral Immediate-Release (IR) 5 mg | Cyclobenzaprine | 31.0 | 4.12 | 103.1 (AUC₀₋∞) | 3.5 | [4] |

| This compound | 72.8 | 1.27 | 169.5 (AUC₀₋∞) | 24.0 | [4] | |

| Oral Extended-Release (ER) 30 mg (Steady State) | Cyclobenzaprine | 34.8 | 41.1 | 753.6 (AUC₀₋₂₄) | 7.0 | [3] |

| This compound | - | 10.4 | 205 (AUCss) | 8.0 | [5] | |

| Sublingual (SL) TNX-102 SL 2.8 mg | Cyclobenzaprine | 27.0 | 0.81 | 30.5 (AUC₀₋₄₈) | - | [3] |

| This compound | 72.0 | 1.71 | 58.6 (AUC₀₋₄₈) | - | [3] | |

| Sublingual (SL) TNX-102 SL 5.6 mg (Steady State) | Cyclobenzaprine | - | 11.2 | 175 (AUCss) | 5.0 | [5] |

| This compound | - | 10.4 | 205 (AUCss) | 8.0 | [5] |

Note: AUC values are reported for different time intervals (0-48 hours, 0-infinity, or at steady state over the dosing interval) as specified in the source studies. Direct comparison between different formulations should be made with caution due to variations in study design and dosing regimens.

The data clearly illustrate the significantly longer half-life of this compound compared to its parent drug across different formulations.

Clinical Implications of a Long Half-Life

The prolonged presence of this compound in the body has several important clinical implications:

-

Accumulation: Due to its long half-life, repeated administration of cyclobenzaprine can lead to the accumulation of this compound, potentially reaching steady-state concentrations that exceed those of the parent drug.[5] This is particularly concerning in elderly patients and individuals with hepatic impairment, who may have reduced clearance.[6]

-

Prolonged Pharmacodynamic Effects: As an active metabolite with a similar receptor binding profile to cyclobenzaprine, the sustained levels of this compound can lead to prolonged pharmacological effects, including desired therapeutic actions and adverse effects.[3]

-

Potential for Adverse Events: The accumulation of this compound may contribute to an increased risk of adverse events, such as drowsiness, dizziness, and anticholinergic side effects, especially with long-term use.[7]

-

Drug-Drug Interactions: The extended presence of this compound increases the window for potential drug-drug interactions with other medications.

-

Impact on Sleep Quality: this compound has a more potent inhibitory activity at the norepinephrine transporter (NET) compared to cyclobenzaprine.[3] Increased synaptic norepinephrine levels due to NET inhibition can be disruptive to sleep quality.[3] This has led to the development of formulations like sublingual cyclobenzaprine (TNX-102 SL) which are designed to bypass first-pass metabolism and reduce the formation of this compound, thereby potentially improving sleep quality in conditions like fibromyalgia.[5][8]

Experimental Protocols

A comprehensive understanding of this compound's pharmacokinetics is derived from meticulously designed clinical studies. Below are detailed methodologies for key experiments.

Pharmacokinetic Study Protocol

This protocol is a composite representation based on methodologies described in the cited literature.[9][10][11]

Objective: To determine the pharmacokinetic profile of this compound following administration of a specific cyclobenzaprine formulation.

Study Design:

-

Design: Open-label, randomized, single- or multiple-dose, crossover or parallel-group design.[9][10]

-

Subjects: Healthy adult male and female volunteers.[9][10] Inclusion criteria typically include age between 18 and 55 years, and a body mass index (BMI) within a specified range.[10] Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and positive drug screens.[10]

-

Dosing: Administration of a single or multiple doses of the cyclobenzaprine formulation under fasting conditions.[9][10]

-

Blood Sampling: Venous blood samples are collected at predetermined time points. For a single-dose study, this could be pre-dose and at multiple intervals up to 240 hours post-dose.[12] For a steady-state study, dosing may occur for several consecutive days with blood sampling on the final day and for an extended period after the last dose.[10]

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.[12]

Analytical Method for this compound Quantification in Plasma

The quantification of this compound in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][13]

Sample Preparation:

-

Protein Precipitation or Liquid-Liquid Extraction: Plasma samples are treated to remove proteins and interfering substances. This can be achieved by adding a precipitating agent like acetonitrile or through liquid-liquid extraction with an organic solvent such as a hexane-diethyl ether mixture.[13][14]

-

Internal Standard: A known concentration of an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound) is added to each sample to ensure accuracy and precision.

-

Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[9]

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected onto a high-performance liquid chromatography (HPLC) column (e.g., a C18 or CN column) to separate this compound from other components.[9][13] A specific mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) is used for elution.[9]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for highly selective and sensitive quantification.[9][13]

-

Quantification: A calibration curve is generated using standards of known this compound concentrations, and the concentration in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Molecular Interactions

This compound, similar to its parent compound, exerts its effects by interacting with a range of receptors in the central nervous system.

Table 2: Receptor Binding Affinities (Ki, nM) of Cyclobenzaprine and this compound

| Receptor/Transporter | Cyclobenzaprine (Ki, nM) | This compound (Ki, nM) | Reference |

| Serotonin 5-HT2A | 5.2 | 13 | [2] |

| Serotonin 5-HT2C | 5.2 | 43 | [2] |

| Adrenergic α-1A | 5.6 | 34 | [2] |

| Adrenergic α-2B | 21 | 150 | [2] |

| Adrenergic α-2C | 21 | 48 | [2] |

| Histamine H1 | 1.3 | 5.6 | [2] |

| Muscarinic M1 | 7.9 | 30 | [2] |

| Norepinephrine Transporter (NET) | - | More potent than Cyclobenzaprine | [3] |

The binding of this compound to these receptors initiates downstream signaling cascades. While the complete signaling pathways for all these interactions are not fully elucidated in the context of this compound, a general representation can be constructed based on known receptor functions.

References

- 1. tonixpharma.com [tonixpharma.com]

- 2. Cyclobenzaprine (CBP) and Its Major Metabolite this compound (nCBP) Are Potent Antagonists of Human Serotonin Receptor 2a (5HT2a), Histamine Receptor H-1 and á-Adrenergic Receptors: Mechanistic and Safety Implications for Treating Fibromyalgia Syndrome by Improving Sleep Quality - ACR Meeting Abstracts [acrabstracts.org]

- 3. tonixpharma.com [tonixpharma.com]

- 4. tonixpharma.com [tonixpharma.com]

- 5. tonixpharma.com [tonixpharma.com]

- 6. Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. trial.medpath.com [trial.medpath.com]

- 12. e-lactancia.org [e-lactancia.org]

- 13. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. actascientific.com [actascientific.com]

The Metabolic Conversion of Cyclobenzaprine to Norcyclobenzaprine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in the liver, leading to the formation of its primary active metabolite, norcyclobenzaprine. This transformation, primarily an N-demethylation reaction, is a critical determinant of the drug's pharmacokinetic profile and overall therapeutic effect. This technical guide provides a comprehensive overview of the metabolic pathway, the enzymes involved, and detailed experimental protocols for studying this biotransformation. Quantitative data from analogous reactions are presented to illustrate the expected kinetic parameters, and workflows are visualized to guide researchers in designing and executing relevant in vitro studies.

Introduction

Cyclobenzaprine is structurally related to tricyclic antidepressants and is primarily used for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions. Its pharmacological activity is attributed to its action on the central nervous system. The metabolism of cyclobenzaprine is a key factor influencing its efficacy and duration of action. The major metabolic pathway is the N-demethylation of the tertiary amine on the propylidene side chain, resulting in the formation of this compound, an active secondary amine metabolite. Understanding the enzymes responsible for this conversion and their kinetics is crucial for predicting potential drug-drug interactions and inter-individual variability in patient response.

The Metabolic Pathway: N-Demethylation of Cyclobenzaprine

The conversion of cyclobenzaprine to this compound is an oxidative metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.

Key Enzymes Involved

In vitro studies utilizing human liver microsomes, recombinant human CYP isoforms, and selective chemical inhibitors have identified the principal enzymes responsible for cyclobenzaprine N-demethylation.[1]

-

Primary Metabolizing Enzymes:

-

Minor Contributing Enzyme:

-

CYP2D6: This isoform has been shown to have a minor role in the metabolic pathway.[1]

-

The reaction involves the removal of a methyl group from the dimethylamino moiety of cyclobenzaprine, yielding this compound.

References

Norcyclobenzaprine: A Technical Overview of Receptor Binding Affinity and Selectivity

An in-depth technical guide on the receptor binding affinity and selectivity of norcyclobenzaprine, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is the primary N-demethylated active metabolite of cyclobenzaprine, a widely prescribed muscle relaxant. Its pharmacological activity is complex, arising from its interactions with a multitude of neurotransmitter receptors and transporters. A comprehensive understanding of its receptor binding affinity and selectivity is fundamental to elucidating its mechanism of action, predicting its therapeutic effects, and understanding its side-effect profile. This document provides a detailed technical overview of this compound's binding characteristics, the experimental protocols used for their determination, and the associated signaling pathways.

Data Presentation: Receptor Binding Affinity

The binding affinity of this compound has been quantified across a range of physiologically relevant receptors and transporters. The data, primarily derived from in vitro radioligand binding assays, is summarized below. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction.

| Receptor/Transporter | Ki (nM) | Species | Assay Type |

| Serotonin Receptors | |||

| 5-HT2A | 2.4 - 11 | Human | Radioligand Binding |

| 5-HT2B | 4.8 | Human | Radioligand Binding |

| 5-HT2C | 1.8 - 2.0 | Human | Radioligand Binding |

| 5-HT1A | 130 | Human | Radioligand Binding |

| 5-HT1B | 350 | Human | Radioligand Binding |

| 5-HT3 | >10,000 | Human | Radioligand Binding |

| 5-HT6 | 39 | Human | Radioligand Binding |

| 5-HT7 | 42 | Human | Radioligand Binding |

| Norepinephrine Transporter (NET) | 28 - 37.3 | Human | Radioligand Binding |

| Dopamine Receptors | |||

| D1 | 860 | Human | Radioligand Binding |

| D2 | 940 | Human | Radioligand Binding |

| D3 | 1,200 | Human | Radioligand Binding |

| Histamine Receptors | |||

| H1 | 1.3 - 2.1 | Human | Radioligand Binding |

| Muscarinic Receptors | |||

| M1 | 16 | Human | Radioligand Binding |

| M2 | 41 | Human | Radioligand Binding |

| M3 | 29 | Human | Radioligand Binding |

| M4 | 24 | Human | Radioligand Binding |

| M5 | 38 | Human | Radioligand Binding |

| Adrenergic Receptors | |||

| Alpha-1A | 7.8 | Human | Radioligand Binding |

Selectivity Profile:

This compound exhibits a distinct selectivity profile. It demonstrates the highest affinity for the histamine H1, serotonin 5-HT2A, and 5-HT2C receptors, with Ki values in the low nanomolar range. Significant affinity is also observed for the alpha-1A adrenergic receptor, all five muscarinic acetylcholine receptor subtypes, and the norepinephrine transporter (NET). In contrast, its affinity for dopamine receptors and several other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT3) is substantially lower.

Experimental Protocols: Radioligand Binding Assays

The quantitative data presented above are predominantly generated using competitive radioligand binding assays. These assays are a cornerstone of pharmacology for determining the affinity of a compound for a specific receptor.

General Protocol for Competitive Radioligand Binding Assay:

-

Preparation of Receptor Source:

-

Cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for 5-HT2A) are cultured and harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford method).

-

-

Assay Execution:

-

The assay is typically performed in a 96-well plate format.

-

Three sets of reaction tubes are prepared:

-

Total Binding: Contains the membrane preparation and a specific radioligand (e.g., [3H]ketanserin for 5-HT2A).

-

Non-specific Binding (NSB): Contains the membrane preparation, the radioligand, and a high concentration of a known, non-radioactive competing ligand (e.g., mianserin) to saturate the receptors.

-

Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).

-

-

The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The filters are then placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competitive binding wells are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Experimental workflow for a radioligand binding assay.

Signaling Pathways

This compound's high affinity for several G-protein coupled receptors (GPCRs) means it can significantly modulate their downstream signaling cascades. As it primarily acts as an antagonist at these receptors, it blocks the signal transduction initiated by the endogenous ligand.

5-HT2A Receptor Signaling Pathway (Antagonism)

The 5-HT2A receptor is a canonical Gq/11-coupled GPCR. This compound acts as a potent antagonist, inhibiting serotonin-induced signaling.

Caption: Antagonism of the 5-HT2A Gq-coupled signaling pathway.

Histamine H1 Receptor Signaling Pathway (Antagonism)

Similar to the 5-HT2A receptor, the H1 receptor is also coupled to the Gq/11 signaling cascade. This compound's potent antagonism at this receptor is responsible for its antihistaminergic (e.g., sedative) effects.

Caption: Antagonism of the Histamine H1 Gq-coupled signaling pathway.

Methodological & Application

Application Notes and Protocols for Norcyclobenzaprine Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays for norcyclobenzaprine, a primary metabolite of the muscle relaxant cyclobenzaprine. This compound exhibits a complex pharmacological profile, interacting with multiple G-protein coupled receptors (GPCRs). Understanding its binding affinity at these various receptors is crucial for elucidating its mechanism of action and potential therapeutic and off-target effects.

This compound, like its parent compound cyclobenzaprine, demonstrates high-affinity binding to several receptor types, including serotonin, histamine, adrenergic, and muscarinic receptors.[1][2] Competitive radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[3] This document outlines the principles of these assays and provides detailed protocols for assessing the binding of this compound to its key receptor targets.

Quantitative Data Summary

The binding affinities (Ki) of this compound for various human receptors have been determined through in vitro equilibrium receptor binding assays.[1] The following table summarizes these quantitative data, providing a comparative view of its potency at different targets. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Parent Compound (Cyclobenzaprine) Ki (nM) |

| Serotonin Receptors | ||

| 5-HT2a | 13 | 5.2 |

| 5-HT2c | 43 | 5.2 |

| Histamine Receptors | ||

| H1 | 5.6 | 1.3 |